Home > Products > Screening Compounds P72557 > 4-(4-bromophenoxy)-N-tert-butylbutan-1-amine
4-(4-bromophenoxy)-N-tert-butylbutan-1-amine -

4-(4-bromophenoxy)-N-tert-butylbutan-1-amine

Catalog Number: EVT-4707869
CAS Number:
Molecular Formula: C14H22BrNO
Molecular Weight: 300.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

tert-Butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate

Compound Description: This compound is a sterically congested piperazine derivative prepared using a modified Bruylants approach. [] It features a tert-butyl carbamate group attached to the piperazine ring, along with a substituted butyne side chain. This compound is relevant in medicinal chemistry as it possesses a pharmacologically useful core and presents a synthetically useful second nitrogen atom on the N-tert-butyl piperazine substructure. []

N-tert-Butyl-4,4-diphenyl-2-cyclopentenylamine

Compound Description: This molecule, specifically its (-)-enantiomer (-)-N-tert-Butyl-4,4-diphenyl-2-cyclopentenylamine hydrochloride (FK584), is a potent inhibitor of urinary bladder rhythmic contractions in rats. [] It was designed based on the structure of terodiline, another bladder contraction inhibitor, to restrict its conformation. []

Terodiline

Compound Description: Terodiline is a medication used to treat overactive bladder. [] N-tert-Butyl-4,4-diphenyl-2-cyclopentenylamine ((+/-)-3) was designed to restrict the conformation of terodiline. []

Relevance: Although the structure of terodiline is not explicitly provided, the research indicates that N-tert-Butyl-4,4-diphenyl-2-cyclopentenylamine was designed based on its structure, implying a degree of structural similarity and possibly shared pharmacophores. [] It likely shares the N-tert-butyl-amine structural motif with 4-(4-bromophenoxy)-N-(tert-butyl)-1-butanamine.

N-tert-Butyl-4-(4-hydroxyphenyl)-2-cyclopentenylamine, 4-(4-Hydroxyphenyl)-2-cyclopentenylamine, and 4-Phenyl-2-cyclopentenylamine.

Compound Description: These three compounds are metabolites of the drug FK584 ((S)-(-)-N-tert-butyl-4,4-diphenyl-2-cyclopentenylamine hydrochloride), identified in human urine. [] They are structurally similar to FK584, with modifications primarily on the phenyl rings attached to the cyclopentene ring. []

Relevance: These compounds are structurally related to 4-(4-bromophenoxy)-N-(tert-butyl)-1-butanamine as they belong to the same N-tert-butyl-amine class of compounds. While they exhibit less potent inhibitory activity against detrusor contraction compared to FK584, their existence highlights potential metabolic pathways for compounds featuring the N-tert-butyl-amine moiety. []

N-alkoxysulfenyl-N'-tert-butyl-N,N'-diacylhydrazines

Compound Description: This series of compounds was designed as potential insect growth regulators. [] They feature a N'-tert-butyl-N,N'-diacylhydrazine core with an alkoxysulfenyl group attached to one of the nitrogen atoms. These compounds demonstrated higher insecticidal activity, particularly stomach and contact toxicity, compared to their parent N'-tert-butyl-N,N'-diacylhydrazine counterparts. []

Relevance: The compounds in this series share the N-tert-butyl structural element with 4-(4-bromophenoxy)-N-(tert-butyl)-1-butanamine. Although their structures differ significantly beyond this shared element, their development highlights the potential biological activity of compounds incorporating the N-tert-butyl group. []

Properties

Product Name

4-(4-bromophenoxy)-N-tert-butylbutan-1-amine

IUPAC Name

4-(4-bromophenoxy)-N-tert-butylbutan-1-amine

Molecular Formula

C14H22BrNO

Molecular Weight

300.23 g/mol

InChI

InChI=1S/C14H22BrNO/c1-14(2,3)16-10-4-5-11-17-13-8-6-12(15)7-9-13/h6-9,16H,4-5,10-11H2,1-3H3

InChI Key

IIOCIJCOLOVZJE-UHFFFAOYSA-N

SMILES

CC(C)(C)NCCCCOC1=CC=C(C=C1)Br

Canonical SMILES

CC(C)(C)NCCCCOC1=CC=C(C=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.